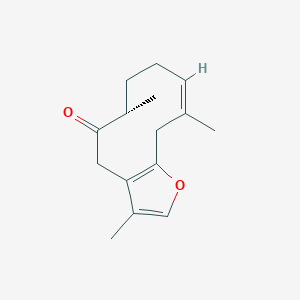

Codeine monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

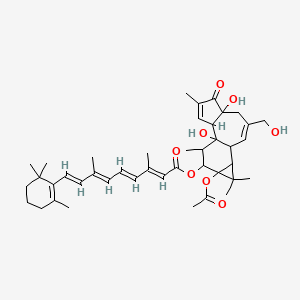

可待因是一种天然存在的生物碱,存在于鸦片罂粟(Papaver somniferum)的汁液中。 它是一种阿片类药物,也是吗啡的前药,主要用于治疗疼痛、咳嗽和腹泻 。 可待因因其镇痛、止咳和抗腹泻特性而在医学上得到广泛应用 .

准备方法

合成路线和反应条件: 该方法涉及在碱金属碳酸盐和烃类溶剂存在下,在 40°C 到 120°C 的温度范围内,使吗啡与三甲基苯基铵氯化物反应 .

工业生产方法: 在工业环境中,可待因通常从鸦片中提取或由吗啡合成。 提取过程包括从鸦片中分离吗啡,然后通过甲基化将其转化为可待因 .

反应类型:

氧化: 可待因可以氧化生成可待因酮。

还原: 可待因可以还原为二氢可待因。

常用试剂和条件:

氧化: 诸如高锰酸钾或三氧化铬之类的试剂。

还原: 诸如氢气在钯催化剂存在下的试剂。

主要产物:

氧化: 可待因酮。

还原: 二氢可待因。

取代: 去甲可待因.

科学研究应用

作用机制

可待因通过与脑和脊髓中的μ-阿片受体结合而发挥作用。 这种结合会导致抑制伤害性神经递质的释放,从而产生镇痛作用并提高疼痛耐受性 。 可待因在肝脏中被细胞色素 P450 2D6 酶代谢生成吗啡,而吗啡是其镇痛作用的原因 .

类似化合物:

吗啡: 一种更有效的镇痛剂,成瘾风险更高。

氢可待因: 与可待因类似,但更有效,通常用于治疗剧烈疼痛。

羟考酮: 另一种用于治疗中度至重度疼痛的有效阿片类药物.

可待因的独特性: 可待因的独特之处在于其效力相对较弱,与吗啡和羟考酮等其他阿片类药物相比,其成瘾风险较低。 由于其良好的安全性,可待因通常是治疗轻度至中度疼痛和咳嗽的首选药物 .

相似化合物的比较

Morphine: A more potent analgesic with a higher risk of addiction.

Hydrocodone: Similar to codeine but more potent and often used for severe pain.

Oxycodone: Another potent opioid used for managing moderate to severe pain.

Uniqueness of Codeine: Codeine is unique in its relatively mild potency and lower risk of addiction compared to other opioids like morphine and oxycodone. It is often preferred for treating mild to moderate pain and cough due to its favorable safety profile .

属性

CAS 编号 |

6059-47-8 |

|---|---|

分子式 |

C18H21NO3 |

分子量 |

299.4 g/mol |

IUPAC 名称 |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1 |

InChI 键 |

OROGSEYTTFOCAN-DNJOTXNNSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O |

手性 SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |

规范 SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |

沸点 |

482 °F at 22 mmHg (sublimes) (NTP, 1992) BP: 250 °C at 22 mm Hg |

颜色/形态 |

Orthorhombic crystals from water, dilute alcohol, ether Colorless or white crystals or powde |

密度 |

1.32 at 68 °F (NTP, 1992) - Denser than water; will sink |

闪点 |

167 °F (NTP, 1992) |

熔点 |

309 to 313 °F (after drying at 176 °F) (NTP, 1992) 154-156 157.5 °C |

| 6059-47-8 | |

物理描述 |

Codeine appears as colorless to white crystalline solid or white powder. Sublimes at 284 °F. Odorless. Bitter taste. pH (saturated aqueous solution) 9.8. (NTP, 1992) Solid |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

41444-62-6 (PO4) |

溶解度 |

less than 1 mg/mL at 70 °F (NTP, 1992) soluble in water Soluble in water Slightly soluble in water Soluble in ethyl ether, benzene, chloroform, toluene; very soluble in ethanol; insoluble in petroleum ether Soluble in alcohol and chloroform 0.577 g/L |

同义词 |

Ardinex Codeine Codeine Phosphate Isocodeine N Methylmorphine N-Methylmorphine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about codeine monohydrate, codeine (anhydrous), and dihydrocodeinone is available from the research paper?

A1: The research paper titled "UNIT CELL, SPACE GROUP, AND INDEXED X-RAY DIFFRACTION POWDER DATA FOR CERTAIN NARCOTICS: I. This compound, CODEINE (ANHYDROUS), DIHYDROCODEINONE" [] investigates the crystallographic properties of these compounds. This includes determining the unit cell parameters, space group, and indexed X-ray diffraction powder data. This information is crucial for understanding the arrangement of molecules within the crystal lattice, which can influence properties such as stability, solubility, and bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B1239496.png)

![N-methyl-N-[4-[(Z)-2-quinolin-4-ylethenyl]phenyl]nitrous amide](/img/structure/B1239497.png)

![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)

![4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B1239500.png)

![(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-(methylsulfanylmethylsulfinyl)propan-2-yl]prop-2-enamide](/img/structure/B1239510.png)

![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S)-2-[(1R)-2-[(1R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1239517.png)

![2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-[(1E)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B1239519.png)